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Abstract
Volatile esters are paramount to the characteristic aroma profiles of many fruits, significantly

influencing consumer preference and perceived quality. Among these, trans-2-hexenyl
butyrate, an ester imparting a distinctive green, fruity, and apple-like aroma, plays a crucial

role in the sensory bouquet of fruits such as apples and strawberries.[1][2] This technical guide

provides an in-depth examination of the function of trans-2-hexenyl butyrate in fruit aroma

development. It details the biosynthetic pathways, the enzymatic control by alcohol

acyltransferases (AATs), and the complex regulatory networks, including hormonal signaling

cascades involving ethylene and jasmonates. Furthermore, this document furnishes detailed

experimental protocols for the analysis of fruit volatiles and the characterization of key

biosynthetic enzymes, alongside quantitative data on related aroma compounds to serve as a

resource for researchers in the field.

Introduction: The Chemistry of Fruit Scent
The aroma of a fruit is a complex matrix of hundreds of volatile organic compounds (VOCs),

primarily belonging to classes such as esters, alcohols, aldehydes, terpenes, and ketones.[3]

Esters are often the most significant contributors, providing the sweet and fruity notes that

define the aroma of fruits like bananas, strawberries, and apples.[4] trans-2-Hexenyl butyrate
(CAS 53398-83-7) is a fatty acid ester with a molecular formula of C10H18O2.[5] Its

characteristic aroma is described as green, fruity, sweet, with notes of apple and banana,
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making it a key contributor to the "green-fruity" dimension of a fruit's scent profile.[1][6] The

formation of this and other esters is a highly regulated process, intrinsically linked to the

ripening stages of the fruit and controlled by a network of genes, enzymes, and signaling

molecules.[4][7]

Biosynthesis of trans-2-Hexenyl Butyrate
The synthesis of trans-2-hexenyl butyrate is a multi-step process originating from the fatty

acid metabolic pathway, also known as the lipoxygenase (LOX) pathway.[8][9] This pathway is

responsible for producing a variety of C6 "green leaf volatiles" that are precursors to many

esters.

The biosynthesis can be broken down into two main parts: the formation of the alcohol moiety

(trans-2-hexen-1-ol) and the acyl moiety (butyryl-CoA), followed by their enzymatic

condensation.

Formation of trans-2-hexen-1-ol (Alcohol Moiety): The process begins with α-linolenic acid

(an 18:3 fatty acid), which is abundant in plant tissues.

Lipoxygenase (LOX) oxygenates α-linolenic acid to form 13-hydroperoxyoctadecatrienoic

acid (13-HPOT).[8]

Hydroperoxide Lyase (HPL) rapidly cleaves 13-HPOT into cis-3-hexenal (a C6 aldehyde).

[8]

Isomerase: cis-3-hexenal can undergo spontaneous or enzyme-catalyzed isomerization to

the more stable trans-2-hexenal.[10]

Alcohol Dehydrogenase (ADH) reduces trans-2-hexenal to its corresponding alcohol,

trans-2-hexen-1-ol.[11][12]

Formation of Butyryl-CoA (Acyl Moiety): The four-carbon acyl group is typically derived from

the β-oxidation of longer-chain fatty acids or the metabolism of amino acids, yielding butyryl-

coenzyme A (butyryl-CoA).[11][12]

Esterification: The final and rate-limiting step is the esterification reaction catalyzed by an

Alcohol Acyltransferase (AAT). This enzyme transfers the butyryl group from butyryl-CoA to
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trans-2-hexen-1-ol, forming trans-2-hexenyl butyrate and releasing Coenzyme A.[11][12]

Biosynthetic Pathway of trans-2-Hexenyl Butyrate
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Caption: Biosynthesis of trans-2-Hexenyl Butyrate.

Enzymatic Regulation: The Role of Alcohol
Acyltransferases (AAT)
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AATs are the key enzymes catalyzing the final step of volatile ester formation and belong to the

large BAHD superfamily of acyltransferases.[11][12] The expression and activity of AAT genes

are developmentally regulated, typically increasing significantly during fruit ripening, which

correlates with the sharp rise in ester production.[13][14]

Substrate Specificity and Enzyme Kinetics
Fruit AATs are known to have broad substrate specificity, enabling them to produce a wide

array of esters from various alcohol and acyl-CoA precursors available in the fruit tissue.[13]

The specific ester profile of a fruit is therefore determined by both the substrate availability and

the kinetic preferences of its specific AAT isoenzymes.[4] Studies on AATs from strawberry and

other fruits have demonstrated a preference for medium- to long-chain alcohols (C6-C10) and

short- to medium-chain acyl-CoAs.[12][15]
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Substrate
Enzyme
Source

Apparent Km Vmax (relative) Reference

Alcohols (with

Acetyl-CoA)

1-Butanol
Fragaria x

ananassa
3.14 mM 100% [15]

1-Pentanol
Fragaria x

ananassa
2.05 mM 125% [15]

1-Hexanol
Fragaria x

ananassa
1.10 mM 160% [15]

1-Heptanol
Fragaria x

ananassa
0.73 mM 145% [15]

Acyl-CoAs (with

1-Hexanol)

Acetyl-CoA
Fragaria x

ananassa
0.82 mM 100% [15]

Butanoyl-CoA
Fragaria x

ananassa
0.55 mM 115% [15]

Hexanoyl-CoA
Fragaria x

ananassa
0.41 mM 130% [15]

Octanoyl-CoA
Fragaria x

ananassa
0.51 mM 95% [15]

Table 1: Kinetic

properties of

Alcohol

Acyltransferase

(AAT) from

strawberry

(Fragaria x

ananassa cv.

Oso Grande)
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with various

substrates. Data

indicates a

higher affinity

(lower Km) for

longer-chain

alcohols and

medium-chain

acyl-CoAs.

Quantitative Data on Related Aroma Compounds
Direct quantitative data for trans-2-hexenyl butyrate across various fruits and ripening stages

is limited in published literature. However, data for structurally related compounds, such as

hexyl butyrate and the precursor trans-2-hexenal, provide valuable insight into the dynamics of

C6-ester formation during ripening.
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Compound Fruit Cultivar
Concentration
(µg/kg Fresh
Weight)

Reference

Hexyl Butyrate Apple 'Honey Crisps' 2231.81 ± 145.22 [3]

Hexyl Butyrate Apple 'Fuji' 1147.23 ± 88.34 [3]

Hexyl Butyrate Apple 'Cripps Pink' 910.15 ± 54.61 [3]

Hexyl Butanoate Apple 'Jonagold' 27.19 [16]

Hexyl Butanoate Apple 'Granny Smith' 0.35 [16]

trans-2-Hexenal

(precursor)

Banana 'Brazilian'

(Mature-green)

31.17% (relative

content)
[10]

trans-2-Hexenal

(precursor)

Banana 'Brazilian'

(Half-ripe)

1.15% (relative

content)
[10]

trans-2-Hexenal

(precursor)

Banana 'Brazilian'

(Full-ripe)

0.28% (relative

content)
[10]

trans-2-Hexenol

(precursor)
Strawberry 'Carezza'

Decreases during

ripening
[17]

Table 2: Quantitative

and relative

abundance of hexyl

butyrate and the

precursor trans-2-

hexenal in selected

fruits. The data

highlights cultivar-

specific differences

and a general

decrease in C6

aldehyde precursors

during ripening as

they are converted

into alcohols and

esters.
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Regulatory Signaling Pathways
The biosynthesis of aroma compounds is tightly controlled by complex signaling networks, with

the phytohormones ethylene and jasmonic acid (JA) playing central roles, particularly during

fruit ripening.

Ethylene Signaling Pathway
In climacteric fruits, ethylene acts as a primary trigger for ripening, initiating a signaling cascade

that activates a suite of ripening-related genes, including AATs.

Perception: Ethylene binds to receptors (e.g., ETR1, ERS1) on the endoplasmic reticulum,

deactivating the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) protein kinase.[18][19]

Signal Transduction: Deactivation of CTR1 allows the C-terminal end of ETHYLENE

INSENSITIVE 2 (EIN2) to be cleaved and translocated to the nucleus.[18][19]

Transcriptional Activation: In the nucleus, the EIN2 C-terminus stabilizes transcription factors

EIN3 and EIN3-LIKE (EILs).[18]

Gene Expression: EIN3/EILs activate downstream Ethylene Response Factors (ERFs),

which bind to the promoters of target genes, including AAT, initiating their transcription and

subsequent enzyme production.[18][20]

Ethylene Signaling Pathway

ER Membrane Nucleus

Ethylene ETR1/ERS1 Receptor binds CTR1 inhibits EIN2 inhibits EIN2 C-Terminus cleavage EIN3/EILs stabilizes ERFs activates AAT Gene

 activates
transcription Ester Biosynthesis
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Caption: Ethylene signaling cascade leading to AAT gene expression.
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Jasmonate Signaling and Crosstalk
Jasmonic acid (JA) and its derivatives (JAs) are also critical regulators of fruit ripening and

aroma development, often acting synergistically with ethylene.[21]

Perception: The active form, JA-Isoleucine, is perceived by the COI1 receptor, which is part

of an SCF E3 ubiquitin ligase complex.[21]

Derepression: This complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for

ubiquitination and subsequent degradation by the 26S proteasome.[21]

Transcriptional Activation: Degradation of JAZ repressors releases transcription factors like

MYC2, which can then activate the expression of JA-responsive genes, including those in

the fatty acid pathway (LOX, HPL) and AATs.[2][21]

Crosstalk: MYC2 can also directly enhance the transcription of ethylene biosynthesis genes

(ACS, ACO), creating a positive feedback loop that amplifies the ripening signal and aroma

production.[2]
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Jasmonate Signaling and Ethylene Crosstalk
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Caption: Jasmonate signaling and its crosstalk with ethylene.
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Experimental Protocols
Protocol for Volatile Compound Analysis by HS-SPME-
GC-MS
This protocol outlines a standard method for the extraction and analysis of volatile compounds

like trans-2-hexenyl butyrate from fruit tissue.

1. Sample Preparation: a. Select uniform, defect-free fruits at the desired ripening stage. b.

Flash-freeze the whole fruit in liquid nitrogen and store at -80°C. c. Grind the frozen tissue into

a fine powder using a cryogenic grinder. d. Weigh 5 g of frozen fruit powder into a 20 mL

headspace vial. e. Add 5 mL of a saturated CaCl₂ solution (to inhibit enzymatic activity and

improve volatile release) and an internal standard (e.g., 10 µL of 100 ppm 2-octanol). f.

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Pre-condition the SPME fiber (e.g.,

2 cm DVB/CAR/PDMS 50/30 µm) at 250°C for 30 min in the GC injection port. b. Place the

sample vial in a heating block or autosampler incubator set to 50°C. c. Equilibrate the sample

for 15 minutes at 50°C with agitation. d. Expose the SPME fiber to the headspace of the vial for

30 minutes at 50°C with continuous agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorption: Immediately

insert the SPME fiber into the GC inlet, heated to 250°C, for 5 minutes in splitless mode to

desorb the analytes. b. GC Column: Use a polar capillary column such as a DB-WAX or HP-

INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Carrier Gas: Use Helium at a

constant flow rate of 1.0 mL/min. d. Oven Temperature Program: i. Initial temperature of 40°C,

hold for 3 minutes. ii. Ramp to 180°C at a rate of 5°C/min. iii. Ramp to 240°C at a rate of

10°C/min, hold for 5 minutes. e. MS Parameters: i. Ion Source Temperature: 230°C. ii. Interface

Temperature: 250°C. iii. Ionization Mode: Electron Impact (EI) at 70 eV. iv. Mass Scan Range:

m/z 35-450.

4. Data Analysis: a. Identify compounds by comparing their mass spectra with libraries (e.g.,

NIST, Wiley) and by comparing their calculated Retention Indices (RI) with literature values. b.

Quantify compounds by comparing their peak area to the peak area of the internal standard

and using a calibration curve generated from authentic standards.
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HS-SPME-GC-MS Experimental Workflow

1. Sample Preparation
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(50°C, 15 min)

3. HS-SPME Extraction
(Expose fiber, 50°C, 30 min)

4. GC Inlet Desorption
(250°C, 5 min)

5. GC Separation
(Capillary Column)

6. MS Detection
(EI, m/z 35-450)

7. Data Analysis
(Identification & Quantification)
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Caption: Workflow for fruit volatile analysis by HS-SPME-GC-MS.

Protocol for AAT Enzyme Activity Assay
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This protocol measures the ability of a fruit protein extract to produce esters from specific

substrates.

1. Protein Extraction: a. Homogenize 10 g of frozen fruit powder in 20 mL of ice-cold extraction

buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM PMSF, 2% w/v PVPP).

b. Centrifuge at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant and determine the

total protein concentration using a Bradford assay.

2. Enzyme Reaction: a. Prepare a reaction mixture in a 2 mL glass vial containing: i. 50 mM

Tris-HCl buffer (pH 7.5) ii. 10 mM alcohol substrate (e.g., trans-2-hexen-1-ol) iii. 0.5 mM acyl-

CoA substrate (e.g., butyryl-CoA) iv. 100 µg of total protein extract b. Adjust the final volume to

500 µL. c. Incubate the reaction at 30°C for 30 minutes with gentle shaking.

3. Product Extraction and Analysis: a. Stop the reaction by adding 100 µL of 5 M NaCl. b. Add

an internal standard (e.g., 10 µL of 100 ppm heptyl acetate). c. Extract the esters by adding

500 µL of hexane and vortexing vigorously for 1 minute. d. Centrifuge at 3,000 x g for 5 minutes

to separate the phases. e. Carefully transfer the upper hexane layer to a new vial for GC-MS

analysis. f. Analyze 1 µL of the hexane extract by GC-MS using a similar program as described

in section 6.1 to identify and quantify the ester product.

Conclusion
trans-2-Hexenyl butyrate is a significant contributor to the desirable "green-fruity" aroma

notes in many fruits. Its biosynthesis is a well-defined process, culminating in an esterification

reaction catalyzed by alcohol acyltransferases. The production of this key volatile is intricately

regulated at the transcriptional level by hormonal signaling pathways, primarily those of

ethylene and jasmonates, which are activated during the fruit ripening process. The interplay

between substrate availability (trans-2-hexen-1-ol and butyryl-CoA) and the expression and

kinetic properties of AAT enzymes ultimately dictates the final concentration of trans-2-hexenyl
butyrate, shaping the fruit's unique aromatic signature. The methodologies detailed herein

provide a robust framework for the further investigation and potential manipulation of this and

other critical aroma compounds to enhance fruit quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b013394?utm_src=pdf-body
https://www.benchchem.com/product/b013394?utm_src=pdf-body
https://www.benchchem.com/product/b013394?utm_src=pdf-body
https://www.benchchem.com/product/b013394?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. encyclopedia.pub [encyclopedia.pub]

3. mdpi.com [mdpi.com]

4. Identification of the SAAT gene involved in strawberry flavor biogenesis by use of DNA
microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

5. trans-2-HEXENYL BUTYRATE | C10H18O2 | CID 5352461 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

7. EBR and JA regulate aroma substance biosynthesis in ‘Ruidu Hongyu’ grapevine berries
by transcriptome and metabolite combined analysis - PMC [pmc.ncbi.nlm.nih.gov]

8. Comparative Characterization of Fruit Volatiles and Volatile-Related Genes Expression of
‘Benihoppe’ Strawberry and Its Somaclonal Mutant - PMC [pmc.ncbi.nlm.nih.gov]

9. mdpi.com [mdpi.com]

10. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at
Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

11. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot
(Prunus armeniaca L.) Fruit [frontiersin.org]

12. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus
armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

13. Identification of the SAAT Gene Involved in Strawberry Flavor Biogenesis by Use of DNA
Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

14. academic.oup.com [academic.oup.com]

15. researchgate.net [researchgate.net]

16. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile
Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC
[pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. Frontiers | APETALA2/ethylene responsive factor in fruit ripening: Roles, interactions and
expression regulation [frontiersin.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.researchgate.net/figure/Detection-technologies-and-steps-used-to-analyze-fruit-aroma-compounds-A-Extraction-of_fig3_368496724
https://encyclopedia.pub/entry/42062
https://www.mdpi.com/2304-8158/10/5/1051
https://pubmed.ncbi.nlm.nih.gov/10810141/
https://pubmed.ncbi.nlm.nih.gov/10810141/
https://pubchem.ncbi.nlm.nih.gov/compound/trans-2-Hexenyl-butyrate
https://pubchem.ncbi.nlm.nih.gov/compound/trans-2-Hexenyl-butyrate
https://www.mdpi.com/1420-3049/27/3/935
https://pmc.ncbi.nlm.nih.gov/articles/PMC10279965/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10279965/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10005569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10005569/
https://www.mdpi.com/2311-7524/11/10/1185
https://pmc.ncbi.nlm.nih.gov/articles/PMC6222428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6222428/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2021.763139/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2021.763139/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8636060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8636060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC139918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC139918/
https://academic.oup.com/jxb/article/63/11/4275/603789
https://www.researchgate.net/publication/11291211_Catalytic_Properties_of_Alcohol_Acyltransferase_in_Different_Strawberry_Species_and_Cultivars
https://pmc.ncbi.nlm.nih.gov/articles/PMC8951106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8951106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8951106/
https://www.researchgate.net/publication/226220684_Changes_in_flavour_and_texture_during_ripening_of_strawberries
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.979348/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2022.979348/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. Ethylene Control of Fruit Ripening: Revisiting the Complex Network of Transcriptional
Regulation - PMC [pmc.ncbi.nlm.nih.gov]

20. mdpi.com [mdpi.com]

21. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Role of trans-2-Hexenyl Butyrate in Fruit Aroma: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013394#trans-2-hexenyl-butyrate-function-in-fruit-
aroma-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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